molecular formula C17H15N3O4 B2778984 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide CAS No. 920438-32-0

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2778984
CAS No.: 920438-32-0
M. Wt: 325.324
InChI Key: XVMHYSXGHVSLRA-UHFFFAOYSA-N
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Description

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a chemical compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methoxybenzohydrazide with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Chemical Reactions Analysis

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing the oxadiazole moiety exhibit promising anticancer activities. N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines. A notable study highlighted that certain oxadiazole derivatives demonstrated IC50 values in the low micromolar range against human leukemia and breast cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A recent investigation reported that derivatives of oxadiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like methoxy on the phenyl ring was found to enhance the antibacterial efficacy of these compounds .

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. In vivo studies demonstrated that related oxadiazole compounds could inhibit cyclooxygenase-II (COX-II), an enzyme involved in inflammatory processes, leading to reduced inflammation in animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Substituent Effects : The presence of methoxy groups on the phenyl rings has been correlated with increased biological activity due to enhanced lipophilicity and electronic effects.
  • Oxadiazole Moiety : The oxadiazole ring itself is critical for biological activity; modifications to this structure can significantly alter potency and selectivity against various biological targets .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • A study by Evren et al. (2019) synthesized novel thiazole derivatives with anticancer activity and highlighted similar structural features that enhance activity against specific cancer cell lines .
  • Another research effort focused on synthesizing oxadiazole derivatives and evaluating their α-amylase inhibition properties, which provided insights into their potential use in diabetes management .

Table: Summary of Biological Activities

Activity TypeBiological EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialSignificant activity against bacteria
Anti-inflammatoryCOX-II inhibition

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects . Additionally, it may interact with DNA or proteins, leading to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can be compared with other oxadiazole derivatives, such as:

Biological Activity

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential based on available literature.

Chemical Structure and Properties

The compound this compound features a unique structure that includes:

  • Oxadiazole Ring : Known for diverse biological activities.
  • Phenoxyacetamide Moiety : Often associated with anti-inflammatory and analgesic properties.

The molecular formula is C16H15N3O3C_{16}H_{15}N_{3}O_{3} with a molecular weight of approximately 295.31 g/mol.

The precise mechanism of action for this compound is not fully elucidated; however, compounds with similar structures have demonstrated the following actions:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory pathways.
  • Receptor Binding : Interaction with various receptors that modulate cellular responses.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through stress response pathways.

Cytotoxicity Studies

Recent studies have focused on the cytotoxic effects of oxadiazole derivatives. For instance, derivatives similar to this compound were evaluated for their cytotoxicity against various cancer cell lines such as L929 and A549. The findings indicated:

CompoundCell LineConcentration (µM)Viability (%)
25L929100 (24h)Low
25L929200 (48h)Low
24A54912 (24h)High
29A54950High

These results suggest that while some derivatives exhibit significant cytotoxicity, others may enhance cell viability under certain conditions .

Antimicrobial Activity

Compounds within the oxadiazole class have shown promising antimicrobial properties. The presence of the -N=CO group in the oxadiazole structure is believed to influence gene transcription related to biofilm formation in bacteria. This suggests potential applications in treating infections caused by antibiotic-resistant strains .

Case Studies and Research Findings

Several studies have highlighted the biological activities of oxadiazole derivatives:

  • Anticancer Activity : Research has demonstrated that certain oxadiazole derivatives exhibit significant anticancer activity by inducing apoptosis in cancer cells. For example, compounds were tested against Jurkat T-cells and showed IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects : Compounds similar to this compound have been noted for their ability to modulate inflammatory responses in vitro and in vivo models .
  • Structure Activity Relationship (SAR) : Studies indicate that modifications on the phenyl ring and oxadiazole moiety significantly impact biological activity. For instance, electron-withdrawing groups enhance cytotoxic effects while specific substitutions can improve receptor binding affinity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide?

Basic Research Question
The synthesis typically involves cyclization of hydrazide intermediates with carboxylic acid derivatives. A common method includes:

  • Step 1: Formation of the oxadiazole ring via cyclization of 2-methoxybenzohydrazide with phenoxyacetic acid derivatives.
  • Step 2: Use of dehydrating agents like phosphorus oxychloride (POCl₃) under reflux conditions to facilitate ring closure .
  • Key Considerations: Solvent choice (e.g., dry tetrahydrofuran or acetonitrile), reaction temperature (80–120°C), and stoichiometric ratios to minimize side products. Thin-layer chromatography (TLC) is recommended for real-time monitoring .

Q. How can structural characterization and purity assessment be methodologically validated for this compound?

Basic Research Question
A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and oxadiazole ring formation.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight verification and fragmentation pattern analysis.
  • X-ray Crystallography: For unambiguous determination of crystal packing and stereochemistry using programs like SHELXL .
  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What are the primary challenges in designing biological activity assays for this compound, and how can contradictory data be resolved?

Advanced Research Question

  • Challenge 1: Variability in antimicrobial or anticancer activity across studies may arise from differences in assay conditions (e.g., bacterial strain specificity, cell line selectivity).
  • Challenge 2: Poor solubility in aqueous media can lead to false negatives. Use dimethyl sulfoxide (DMSO) with ≤0.1% concentration to avoid cytotoxicity .
  • Resolution:
    • Dose-Response Curves: Validate activity across multiple concentrations.
    • Structural Analogs: Compare with derivatives (e.g., chloro- or fluoro-substituted phenyl groups) to identify pharmacophores .

Q. How can computational methods like QSAR modeling enhance the understanding of structure-activity relationships (SAR)?

Advanced Research Question
Quantitative Structure-Activity Relationship (QSAR) models can predict bioactivity based on electronic and steric parameters:

  • Descriptors: Include Hammett constants (σ) for substituent effects and logP values for lipophilicity.
  • Applications: Optimize methoxyphenyl or phenoxyacetamide groups for target binding (e.g., enzyme active sites) .
  • Validation: Cross-check predictions with experimental IC₅₀ values in enzyme inhibition assays .

Q. What advanced techniques are used to study the compound’s reactivity and stability under physiological conditions?

Advanced Research Question

  • Reactivity:
    • Oxidation/Reduction: Monitor methoxy group oxidation to hydroxyl derivatives using cyclic voltammetry.
    • Hydrolysis: Assess stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) via HPLC .
  • Stability:
    • Thermogravimetric Analysis (TGA): Determine thermal decomposition profiles.
    • Photostability: Expose to UV light (λ = 365 nm) to evaluate degradation pathways .

Q. How can crystallographic data inform the design of derivatives with improved bioactivity?

Advanced Research Question

  • Crystal Packing Analysis: Identify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence solubility and crystal morphology .
  • Active Site Modeling: Overlay crystallographic data with target proteins (e.g., cyclooxygenase-2) using molecular docking (AutoDock Vina) to guide functional group modifications .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy studies?

Advanced Research Question

  • Pharmacokinetic Profiling: Measure bioavailability, half-life, and metabolic stability using LC-MS/MS in rodent plasma .
  • Prodrug Strategies: Modify the acetamide moiety to enhance membrane permeability.
  • Controlled Release Systems: Encapsulate in liposomes or polymeric nanoparticles to improve tissue targeting .

Q. How do substituent variations on the phenyl rings impact biological activity?

Basic Research Question

  • Methoxy Group (2-position): Enhances hydrogen bonding with target proteins but may reduce metabolic stability.
  • Phenoxyacetamide Chain: Increases steric bulk, potentially improving selectivity for hydrophobic binding pockets.
  • Comparative Studies: Fluorine or chlorine substituents at the phenyl ring improve antibacterial activity but may elevate cytotoxicity .

Q. What are the best practices for optimizing reaction yields in multi-step syntheses?

Basic Research Question

  • Stepwise Monitoring: Use TLC or GC-MS after each step to isolate intermediates.
  • Catalyst Screening: Test alternatives like p-toluenesulfonic acid (PTSA) for acid-catalyzed steps.
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining >80% yield .

Q. How can researchers mitigate challenges in target identification for this compound?

Advanced Research Question

  • Affinity Chromatography: Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates.
  • CRISPR-Cas9 Screening: Identify gene knockouts that confer resistance to the compound’s bioactivity.
  • Molecular Dynamics Simulations: Simulate binding to proposed targets (e.g., topoisomerase II) to validate interactions .

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-14-10-6-5-9-13(14)16-19-20-17(24-16)18-15(21)11-23-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMHYSXGHVSLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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